5-methoxy-N,N-diisopropyltryptamine: A Technical Guide to its Core Properties
5-methoxy-N,N-diisopropyltryptamine: A Technical Guide to its Core Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), a synthetic tryptamine commonly known by street names such as "Foxy" or "Foxy Methoxy," has garnered significant interest within the scientific community due to its unique psychoactive effects.[1] Structurally related to other hallucinogenic tryptamines, 5-MeO-DIPT's primary mechanism of action is believed to be through its interaction with the serotonergic system, particularly as an agonist at the 5-HT2A receptor.[1][2] This technical guide provides an in-depth overview of the basic chemical, physical, and pharmacological properties of 5-MeO-DIPT, intended to serve as a comprehensive resource for researchers and drug development professionals.
Chemical and Physical Properties
5-MeO-DIPT is a tryptamine derivative with a methoxy group substituted at the 5-position of the indole ring and two isopropyl groups attached to the terminal amine.[1] Its hydrochloride salt typically appears as a white crystalline powder.
| Property | Value | Source |
| IUPAC Name | 3-[2-(Diisopropylamino)ethyl]-5-methoxyindole | [1] |
| Molecular Formula | C17H26N2O | [1] |
| Molar Mass | 274.408 g/mol | [1] |
| Melting Point | 181 °C (358 °F) | [1] |
| CAS Number | 4021-34-5 | [1] |
Pharmacodynamics
The psychoactive effects of 5-MeO-DIPT are primarily attributed to its activity as a serotonin 5-HT2A receptor agonist.[1][2] However, its pharmacological profile is complex, involving interactions with multiple serotonin receptor subtypes and the serotonin transporter.
Receptor Binding Affinity
5-MeO-DIPT exhibits a notable affinity for several serotonin receptors. Interestingly, its strongest binding affinity is for the 5-HT1A receptor, though its hallucinogenic effects are mediated through the 5-HT2A receptor.[1][2] It is a weak serotonin reuptake inhibitor.[1]
| Receptor Subtype (Human) | Kᵢ (nM) |
| 5-HT1A | 35 |
| 5-HT2A | 907 ± 170 |
| 5-HT2C | 1700 |
| SERT | Low micromolar affinity |
Note: Kᵢ values can vary between studies and experimental conditions. The data presented is a synthesis of available literature.
Signaling Pathways
Activation of the 5-HT2A receptor by agonists like 5-MeO-DIPT initiates a cascade of intracellular signaling events. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a variety of downstream cellular responses.
Pharmacokinetics
Metabolism
5-MeO-DIPT is metabolized in the liver primarily through O-demethylation, N-dealkylation, and hydroxylation. The main metabolites identified in urine include 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) and 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT).
Experimental Protocols
Synthesis of 5-methoxy-N,N-diisopropyltryptamine (Speeter and Anthony Route)
The Speeter and Anthony tryptamine synthesis is a widely used method for the preparation of various tryptamines, including 5-MeO-DIPT.[3] The general workflow involves the reaction of a substituted indole with oxalyl chloride, followed by reaction with a secondary amine and subsequent reduction.
Detailed Protocol:
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Preparation of Indole-3-glyoxylyl chloride: To a solution of 5-methoxyindole in a suitable anhydrous solvent (e.g., diethyl ether), oxalyl chloride is added dropwise at a reduced temperature (e.g., 0 °C). The reaction mixture is stirred until the formation of the acid chloride is complete.
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Amidation: The resulting indole-3-glyoxylyl chloride is then reacted with an excess of diisopropylamine. This reaction is typically carried out at a low temperature and then allowed to warm to room temperature.
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Reduction: The intermediate, N,N-diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide, is reduced to the final product. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) is commonly used.
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Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified, for example, by column chromatography or crystallization.
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of 5-MeO-DIPT using human liver microsomes.
Materials:
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5-methoxy-N,N-diisopropyltryptamine
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Pooled human liver microsomes (HLMs)
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NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
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Phosphate buffer (pH 7.4)
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Acetonitrile or methanol (for quenching the reaction)
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LC-MS/MS system for analysis
Procedure:
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Incubation Mixture Preparation: A typical incubation mixture contains 5-MeO-DIPT (at various concentrations), pooled HLMs, and phosphate buffer.
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Pre-incubation: The mixture is pre-incubated at 37°C for a few minutes to allow the components to reach thermal equilibrium.
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Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
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Incubation: The reaction mixture is incubated at 37°C for a specific period (e.g., 0, 15, 30, 60 minutes).
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Termination of Reaction: The reaction is stopped by adding a cold organic solvent such as acetonitrile or methanol. This also serves to precipitate the proteins.
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Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent compound and its metabolites, is collected.
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Analysis: The supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.
Head-Twitch Response (HTR) in Mice
The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists and is used as a preclinical model for hallucinogenic potential.[4]
Detailed Protocol:
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Animal Acclimation: Mice are individually housed and acclimated to the testing room for at least one hour before the experiment.
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Drug Administration: 5-MeO-DIPT is dissolved in a suitable vehicle (e.g., saline) and administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A vehicle control group is also included.
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Observation Period: Immediately after injection, each mouse is placed in a clean observation chamber (e.g., a transparent cylinder). The behavior of the mice is then recorded for a predetermined period (e.g., 30-60 minutes).
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Quantification of HTR: A trained observer, blind to the experimental conditions, counts the number of head-twitches for each mouse. A head-twitch is defined as a rapid, spasmodic, side-to-side movement of the head that is not part of a grooming or exploratory behavior.
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Data Analysis: The total number of head-twitches for each animal is recorded. The data are then analyzed to determine the dose-dependent effects of 5-MeO-DIPT on the HTR.
Conclusion
This technical guide provides a foundational understanding of the basic properties of 5-methoxy-N,N-diisopropyltryptamine. The presented data on its chemical characteristics, pharmacodynamics, and key experimental protocols are intended to support further research and development efforts in the field of psychedelic science. As with any psychoactive compound, continued investigation is crucial to fully elucidate its mechanisms of action and potential therapeutic applications.
